molecular formula C6H12ClF2N B1407553 (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride CAS No. 1523606-30-5

(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride

Cat. No.: B1407553
CAS No.: 1523606-30-5
M. Wt: 171.61 g/mol
InChI Key: DNADGXVTCUINMA-UHFFFAOYSA-N
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Description

“(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1523606-30-5 . It has a molecular weight of 171.62 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11F2N.ClH/c1-5(4-9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Photocytotoxic Properties in Red Light

Research by Basu et al. (2014) explored iron(III) complexes, where one of the complexes used was similar to (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride. They found these complexes showed unprecedented photocytotoxicity in red light, which could be significant in therapeutic applications like cancer treatment. The study suggests these complexes interact with DNA and generate reactive oxygen species upon exposure to red light, leading to apoptosis in various cell lines (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Synthesis of N-Substituted Oxamides

Aghekyan et al. (2013) focused on synthesizing new derivatives of a compound structurally related to this compound. These derivatives were created to examine a broad spectrum of biological activities, indicating the versatility of this chemical structure in synthesizing potentially bioactive compounds (Aghekyan, Panosyan, & Markaryan, 2013).

Improved Industrial Synthesis

Vukics et al. (2002) reported on a novel industrial synthesis process for sertraline hydrochloride, an antidepressant, where an intermediate compound structurally similar to this compound is used. This process is more advantageous than previous methods, highlighting the chemical's importance in pharmaceutical manufacturing (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Properties

IUPAC Name

(3,3-difluoro-1-methylcyclobutyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c1-5(4-9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNADGXVTCUINMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523606-30-5
Record name Cyclobutanemethanamine, 3,3-difluoro-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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